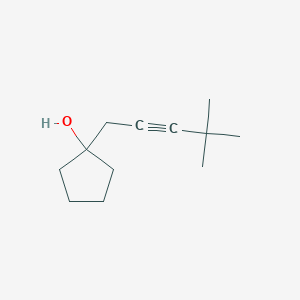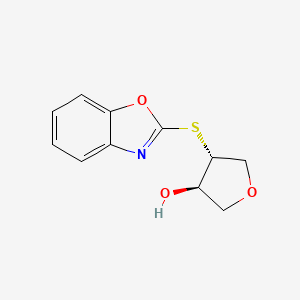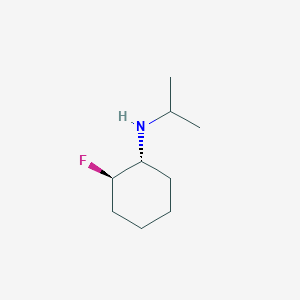![molecular formula C11H14ClNO B1485771 1-{[(3-氯苯基)氨基]甲基}环丁-1-醇 CAS No. 2201012-23-7](/img/structure/B1485771.png)
1-{[(3-氯苯基)氨基]甲基}环丁-1-醇
描述
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol (1-{[(3-ClP)Amino]methyl}CB-1-ol) is a cyclic compound with a unique structure and a wide range of applications. It is a versatile compound that has been used in a variety of scientific research applications and has been studied extensively in the laboratory.
科学研究应用
合成和药物化学
1-{[(3-氯苯基)氨基]甲基}环丁-1-醇在各种合成和药物化学研究中一直是一种关键化合物。例如,Jeffrey 等人(1996 年)描述了西布曲明的合成,西布曲明是一种治疗肥胖症的药物,其中涉及使用 1-(4-氯苯基)环丁烷甲腈作为关键步骤,该化合物在结构上与 1-{[(3-氯苯基)氨基]甲基}环丁-1-醇相关 (Jeffrey 等,1996)。类似地,Ikunaka 等人(2002 年)使用相关的氯苯基和环丁醇结构开发了抗 HIV 药物奈非那韦的中心中间体的对映选择性合成 (Ikunaka 等,2002)。
晶体学和分子结构
晶体学研究也利用了与 1-{[(3-氯苯基)氨基]甲基}环丁-1-醇密切相关的化合物。例如,Busetti 等人(1980 年)研究了 4'-氯-4-苯乙烯吡啶的光二聚体的晶体结构,其在结构上类似于我们感兴趣的化合物 (Busetti 等,1980)。
有机合成和化学反应
有机合成和反应研究经常涉及环丁烷的衍生物,就像我们的化合物一样。Griesbeck 和 Heckroth(2002 年)通过光环化研究了 2-氨基环丁醇的合成,展示了环丁醇衍生物在合成化学中的多功能性 (Griesbeck 和 Heckroth,2002)。此外,Feng 等人(2019 年)描述了多取代氨基环丁烷的非对映选择性和对映选择性合成,突出了此类结构在合成生物活性化合物中的重要性 (Feng 等,2019)。
作用机制
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, it might inhibit or activate certain enzymes, thereby altering the metabolic pathways in which these enzymes are involved .
生化分析
Biochemical Properties
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival.
Molecular Mechanism
At the molecular level, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. By inhibiting these kinases, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can disrupt signaling pathways and alter cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol remains stable for several hours, allowing for sustained biological activity. In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it may cause toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity. For example, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol has been shown to accumulate in the liver, where it can exert its metabolic effects .
Subcellular Localization
The subcellular localization of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The activity of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can be modulated by its subcellular localization, affecting its overall biological effects .
属性
IUPAC Name |
1-[(3-chloroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)13-8-11(14)5-2-6-11/h1,3-4,7,13-14H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKJWNLHLJQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485688.png)
![1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1485689.png)
![1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one](/img/structure/B1485693.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485695.png)

![2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485698.png)

![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
![{[(1-Hydroxycyclopentyl)methyl]sulfanyl}(phenyl)methanone](/img/structure/B1485702.png)

![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)
![N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine](/img/structure/B1485707.png)
![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol](/img/structure/B1485710.png)